1-Aziridineethanol, beta-vinyl-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
4465-96-7 |
|---|---|
Molecular Formula |
C6H11NO |
Molecular Weight |
113.16 g/mol |
IUPAC Name |
2-(aziridin-1-yl)but-3-en-1-ol |
InChI |
InChI=1S/C6H11NO/c1-2-6(5-8)7-3-4-7/h2,6,8H,1,3-5H2 |
InChI Key |
NQOBJJFPVZWAQK-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(CO)N1CC1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N Hydroxylated Vinyl Aziridine Scaffolds
Stereoselective Aziridination of Olefins with Nitrogen Transfer Reagents
The direct addition of a nitrogen-containing group across a carbon-carbon double bond is a powerful strategy for the synthesis of aziridines. This section delves into modern techniques that facilitate this transformation with a high degree of stereocontrol.
Catalytic Asymmetric Aziridination Techniques
The development of catalytic asymmetric aziridination has revolutionized the synthesis of chiral aziridines. msu.edunih.gov These methods employ chiral catalysts to control the stereochemical outcome of the reaction, leading to the formation of one enantiomer in excess.
One notable approach involves the use of catalysts derived from VAPOL and VANOL ligands in conjunction with triphenyl borate. msu.edu These catalysts have proven effective in the reaction of N-benzhydryl imines with stabilized diazo compounds like ethyl diazoacetate, yielding cis-3-substituted aziridine-2-carboxylates with high enantioselectivity and diastereoselectivity. msu.edu The proposed mechanism involves the coordination of a Lewis acid to the imine, activating it for nucleophilic attack by the diazo compound. msu.edu This leads to a zwitterionic intermediate which, after conformational changes, undergoes backside nitrogen displacement to form the cis-aziridine. msu.edu
| Imine Source | Diazo Compound | Catalyst System | Product | Enantiomeric Excess (ee) | Diastereoselectivity |
|---|---|---|---|---|---|
| Aromatic Aldehydes | Ethyl Diazoacetate | VAPOL/VANOL-derived + Triphenyl Borate | cis-3-Aryl-aziridine-2-carboxylates | High | High (cis) |
| Aliphatic Aldehydes | Ethyl Diazoacetate | VAPOL/VANOL-derived + Triphenyl Borate | cis-3-Alkyl-aziridine-2-carboxylates | High | High (cis) |
Another significant advancement is the use of rhodium(II) catalysts for the direct and stereospecific aziridination of unactivated olefins. acs.org This method utilizes hydroxylamine-O-sulfonic acids as readily available and inexpensive aminating reagents, avoiding the need for nitro group-containing precursors. acs.orgrice.edu The reaction proceeds efficiently at room temperature and is tolerant of various functional groups, making it a versatile tool for the synthesis of N-H and N-alkyl aziridines. acs.orgrice.edutcichemicals.com The proposed mechanism involves the formation of a rhodium-nitrenoid intermediate. chem-station.com
Direct Aziridination via Nitrene Equivalents
Nitrenes, the nitrogen analogs of carbenes, are highly reactive species that can directly add to olefins to form aziridines. chemrxiv.orgacs.org However, their high reactivity often leads to a lack of selectivity. Modern methods focus on the generation and transfer of nitrene equivalents under controlled conditions to achieve stereospecific and chemoselective aziridination. acs.orgnih.gov
A metal- and oxidant-free approach utilizes photoexcited azoxy-triazenes as a source of free singlet nitrenes under visible light irradiation. acs.orgchemrxiv.orgnih.gov This method demonstrates broad functional group tolerance and selectively produces aziridines from both activated and unactivated alkenes without competing C-H insertion products. chemrxiv.orgnih.gov
| Alkene Type | Nitrene Source | Conditions | Key Features |
|---|---|---|---|
| Activated and Unactivated | Azoxy-triazenes | Visible light, metal-free, oxidant-free | High chemoselectivity, stereospecific |
Transition metal catalysts, particularly those based on rhodium, are widely employed to mediate the transfer of nitrenoid species from various precursors to olefins. chem-station.comresearchgate.net For instance, rhodium(II) acetate (B1210297) can catalyze the aziridination of olefins with {(4-nitrophenylsulfonyl)imino}phenyl-lambda3-iodane. researchgate.net While this reaction is stereospecific for certain olefins, it can be non-stereospecific for others like stilbene. researchgate.net The enantioselectivity of these reactions can be influenced by the use of chiral rhodium(II) catalysts. researchgate.net
Strategies for Aziridine (B145994) Ring Construction from Precursors
An alternative to the direct aziridination of olefins is the construction of the aziridine ring from acyclic precursors that already contain the necessary carbon and nitrogen atoms.
Cyclization of Amino Alcohols and Halohydrins
The intramolecular cyclization of vicinal amino alcohols is a classic and straightforward method for aziridine synthesis, often referred to as the Wenker synthesis. organic-chemistry.orgresearchgate.net This method typically involves the conversion of the hydroxyl group into a better leaving group, such as a sulfate (B86663) ester, followed by base-mediated ring closure. organic-chemistry.orgresearchgate.net Modified procedures using milder conditions have expanded the applicability of this method to a wider range of substrates, including those sensitive to harsh acidic or basic conditions. organic-chemistry.orgresearchgate.net For example, using chlorosulfonic acid for esterification and sodium hydroxide (B78521) or even the non-nucleophilic sodium carbonate for cyclization allows for the synthesis of various substituted aziridines. organic-chemistry.orgresearchgate.net
Similarly, the intramolecular nucleophilic substitution of haloamines, where an amine displaces an adjacent halide, provides a direct route to aziridines. wikipedia.org
Intramolecular Ring-Closing Reactions
Intramolecular reactions that form the aziridine ring are a powerful strategy, particularly for the synthesis of complex and highly functionalized aziridines. Copper-catalyzed intramolecular C-H oxidative amination reactions have been developed to synthesize aziridine derivatives from secondary amines. organic-chemistry.org
Another approach involves the copper hydride-catalyzed intramolecular hydroamination of allylic hydroxylamine (B1172632) esters. organic-chemistry.org This method allows for the synthesis of alkyl-substituted chiral aziridines from achiral starting materials with high regio- and enantiocontrol. organic-chemistry.org
Introduction and Functionalization of the N-Ethanol and Vinyl Moieties
The synthesis of the target compound, 1-Aziridineethanol, beta-vinyl-, requires the specific incorporation of both an N-ethanol and a vinyl group onto the aziridine scaffold.
The N-ethanol group can be introduced by utilizing a precursor that already contains this functionality, such as an N-(2-hydroxyethyl)amine, in a cyclization reaction. Alternatively, the hydroxyl group can be introduced after the formation of the aziridine ring. For instance, an N-H aziridine can be reacted with an appropriate electrophile containing the ethanol (B145695) moiety.
The vinyl group is a key feature of the target molecule. One strategy for its introduction is to start with a conjugated diene and perform a selective aziridination of one of the double bonds. researchgate.net Another approach is to construct the vinyl group after the aziridine ring has been formed. researchgate.net Vinyl azides are versatile precursors that can undergo various transformations, including cycloadditions and rearrangements, to generate vinyl-substituted heterocycles. rsc.org The reaction of vinyl azides can proceed through different pathways, including the formation of azirines and vinyl nitrenes. rsc.org
Palladium-catalyzed dynamic kinetic asymmetric transformations of vinyl aziridines with nitrogen heterocycles have also been developed, showcasing the utility of the vinyl aziridine moiety in constructing complex nitrogen-containing molecules. nih.gov
N-Alkylation with Hydroxyethylating Reagents
A key step in the synthesis of the target scaffold is the introduction of the N-(2-hydroxyethyl) group, also known as a hydroxyethylating moiety, onto an aziridine precursor. A particularly effective and safe method involves the regioselective ring-opening of epoxides with aziridine (ethyleneimine) that is generated in situ. organic-chemistry.orgacs.org This approach circumvents the need to handle the highly toxic and volatile ethyleneimine directly. nih.gov
The reaction typically involves treating an epoxide with 2-chloroethylamine (B1212225) hydrochloride in the presence of a base, such as sodium hydroxide, in a mixed aqueous-organic solvent system. acs.orgnih.gov The 2-chloroethylamine hydrochloride is converted to aziridine under basic conditions, which then acts as a nucleophile, attacking one of the epoxide's carbon atoms. This ring-opening reaction is generally regioselective, with the aziridine nitrogen attacking the less sterically hindered carbon of the epoxide, resulting in the formation of a β-hydroxy aziridine. acs.org
The general scheme for this reaction is as follows: Scheme 1: Synthesis of N-β-hydroxyethylaziridines from epoxides and in situ generated aziridine.

Research has demonstrated the viability of this method with a range of substituted epoxides. acs.orgnih.gov The reaction conditions, including stoichiometry and solvent systems, have been optimized to achieve good yields of the desired N-β-hydroxyethylaziridine products.
Table 1: Synthesis of N-β-Hydroxyethylaziridines via Epoxide Ring-Opening
| Epoxide Substrate | Molar Ratio (Epoxide:Reagent:Base) | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzyl (S)-(+)-glycidyl ether | 1 : 3 : 6 | Water/1,4-Dioxane | 90 | 67 | acs.org |
| p-Chlorostyrene epoxide | 1 : 2 : 4 | Water/1,4-Dioxane | 90 | 83 | acs.org |
| Styrene epoxide | 1 : 2 : 4 | Water/1,4-Dioxane | 90 | 65 | acs.orgnih.gov |
| Cyclohexene oxide | 1 : 2 : 4 | Water/1,4-Dioxane | 90 | 63 | acs.org |
| Cyclopentene oxide | 1 : 2 : 4 | Water/1,4-Dioxane | 90 | 60 | acs.org |
An alternative strategy involves the intramolecular cyclization of vicinal amino alcohols. wikipedia.org For instance, N-(2-hydroxyethyl)-toluenesulfonamide can undergo electrochemical cyclization to produce the corresponding N-tosyl aziridine. nih.gov This highlights the versatility of amino alcohol precursors in forming the aziridine ring itself. nih.gov
Regioselective Vinyl Group Installation on the Aziridine Ring
The introduction of a vinyl group onto the aziridine ring is a critical step in forming the target "beta-vinyl-" structure. Methodologies for synthesizing vinyl aziridines often involve constructing the vinyl moiety after the aziridine ring has been formed. beilstein-journals.org
One robust method involves the reaction of N-diphenylphosphinyl (N-Dpp) imines with α-bromoallyllithium in the presence of zinc chloride. beilstein-journals.org This approach yields predominantly (E)-N-Dpp vinyl aziridines in good yields. The N-Dpp group serves as a practical activating group for the aziridine ring and can be removed under relatively mild conditions. The reaction proceeds efficiently for imines derived from various aromatic aldehydes. beilstein-journals.org
Table 2: Synthesis of N-Dpp Vinyl Aziridines from N-Dpp Imines
| Aldehyde Precursor for Imine | Diastereomeric Ratio (E:Z) | Yield (%) | Reference |
|---|---|---|---|
| Benzaldehyde | >10:1 | 71 | beilstein-journals.org |
| 4-Methoxybenzaldehyde | >10:1 | 75 | beilstein-journals.org |
| 4-Chlorobenzaldehyde | >10:1 | 68 | beilstein-journals.org |
| 2-Chlorobenzaldehyde | >10:1 | 70 | beilstein-journals.org |
| 2-Bromobenzaldehyde | >10:1 | 65 | beilstein-journals.org |
Other synthetic routes to vinyl aziridines include the thermal decomposition of a vinyl azide (B81097) with a pendent diene, which proceeds through an azirine intermediate to furnish complex polycyclic structures containing an aziridine ring via an intramolecular aza-Diels-Alder reaction. nih.gov Additionally, vinyl azides themselves are versatile precursors that can undergo various transformations, including thermal or photo-induced reactions to form reactive intermediates like vinyl nitrenes and 2H-azirines, which can then be used to construct nitrogen-containing heterocycles. nih.gov
Derivatization of the Ethanol Side Chain
The hydroxyl group on the ethanol side chain of 1-Aziridineethanol, beta-vinyl- provides a convenient handle for further functionalization. Standard alcohol derivatization techniques can be applied to modify the properties of the molecule, introduce new functionalities, or attach it to other molecular scaffolds.
Common derivatization reactions for hydroxyl groups include acylation and alkylation.
Acylation: The reaction of the hydroxyl group with an acylating agent, such as an acid chloride or acid anhydride, in the presence of a base, leads to the formation of an ester. This can be used to introduce a variety of functional groups.
Alkylation: The formation of an ether can be accomplished by reacting the alcohol with an alkyl halide under basic conditions (Williamson ether synthesis) or with other alkylating agents. This modifies the polarity and steric profile of the side chain.
These derivatizations are fundamental reactions in organic synthesis and can be readily applied to the ethanol side chain of the target molecule.
Table 3: Potential Derivatization Reactions of the Hydroxyl Group
| Reaction Type | Reagent Class | Product Type |
|---|---|---|
| Esterification (Acylation) | Acid Halides (e.g., Acetyl chloride) | Ester |
| Esterification (Acylation) | Acid Anhydrides (e.g., Acetic anhydride) | Ester |
| Etherification (Alkylation) | Alkyl Halides (e.g., Methyl iodide) | Ether |
| Silylation | Silyl (B83357) Halides (e.g., tert-Butyldimethylsilyl chloride) | Silyl Ether |
These modifications allow for the fine-tuning of the molecule's physicochemical properties for various applications.
Mechanistic Investigations of Chemical Transformations
Ring-Opening Reactions of the Aziridine (B145994) Core
The high ring strain of aziridines, approximately 27 kcal/mol, is a primary driving force for their ring-opening reactions with a variety of reagents. acs.org These reactions are fundamental for the synthesis of more complex nitrogen-containing molecules. For "1-Aziridineethanol, beta-vinyl-", the vinyl and hydroxyl groups play a crucial role in directing the outcome of these transformations.
Nucleophilic Ring Opening: Regioselectivity and Stereocontrol
The reaction of "1-Aziridineethanol, beta-vinyl-" with nucleophiles is a cornerstone of its chemistry, offering a pathway to a diverse array of functionalized amino alcohol derivatives. The regioselectivity and stereocontrol of these reactions are highly dependent on several factors, including the nature of the nucleophile, the substituents on the aziridine ring, and the reaction conditions. acs.orgfrontiersin.org
The nucleophilic ring-opening of aziridines can proceed through different mechanistic pathways. A common pathway is a direct SN2-type attack by the nucleophile on one of the aziridine ring carbons. acs.org This process typically occurs with an inversion of stereochemistry at the attacked carbon center. The regioselectivity is governed by steric and electronic factors, with the nucleophile generally attacking the less substituted or more electrophilic carbon.
Alternatively, the reaction can proceed through the formation of an aziridinium (B1262131) ion intermediate. frontiersin.orgresearchgate.net This is often facilitated by the protonation or alkylation of the aziridine nitrogen, which activates the ring towards nucleophilic attack. researchgate.net The subsequent ring-opening by a nucleophile can occur at either of the two ring carbons, and the regioselectivity is influenced by the stability of the resulting carbocation-like transition state. For vinyl-substituted aziridines, the presence of the double bond can lead to SN2' reactions, where the nucleophile attacks the vinyl group, leading to a rearranged product. researchgate.net
A plausible mechanism for the ring-opening of a substituted aziridine involves the protonation of the aziridine nitrogen to form an aziridinium ion. frontiersin.org This intermediate can then be attacked by a nucleophile at either the C2 or C3 position of the ring. frontiersin.org The pathway of the attack is influenced by the substituents on the aziridine ring. frontiersin.org
| Mechanistic Pathway | Description | Key Intermediates | Stereochemical Outcome |
| SN2 | Direct backside attack of the nucleophile on a ring carbon. acs.org | Transition state with a pentacoordinate carbon. | Inversion of configuration at the reaction center. |
| Aziridinium Ion | Formation of a positively charged three-membered ring. frontiersin.orgresearchgate.net | Aziridinium ion. frontiersin.orgresearchgate.net | Can lead to a mixture of stereoisomers depending on the subsequent nucleophilic attack. |
| SN2' | Nucleophilic attack on the vinyl group, leading to ring opening and allylic rearrangement. researchgate.net | Delocalized allylic cation-like transition state. | Can result in rearranged products with specific stereochemistry. |
The substituent on the aziridine nitrogen atom significantly influences the reactivity and selectivity of ring-opening reactions. Electron-withdrawing groups, such as sulfonyl or acyl groups, activate the aziridine ring towards nucleophilic attack by making the ring carbons more electrophilic. clockss.org These groups also stabilize the negative charge that develops on the nitrogen atom in the transition state.
Conversely, electron-donating N-substituents can decrease the reactivity of the aziridine ring towards nucleophiles. The nature of the N-substituent can also influence the regioselectivity of the ring-opening by sterically hindering one of the ring carbons or by electronically favoring attack at a specific position. In the context of "1-Aziridineethanol, beta-vinyl-", the specific N-substituent would play a critical role in directing the outcome of nucleophilic attack, working in concert with the effects of the beta-vinyl and ethanol (B145695) groups.
| N-Substituent Type | Effect on Reactivity | Influence on Selectivity |
| Electron-Withdrawing (e.g., Ts, Cbz) | Increases reactivity towards nucleophiles. clockss.org | Can favor attack at the more substituted carbon by stabilizing the transition state. |
| Electron-Donating (e.g., Alkyl) | Decreases reactivity towards nucleophiles. | Can sterically hinder attack at the adjacent carbon, favoring attack at the less substituted position. |
| Hydrogen | Reactivity is generally lower than N-activated aziridines. clockss.org | Selectivity can be influenced by the reaction conditions and the nature of the nucleophile. |
A wide variety of nucleophiles can be employed in the ring-opening of "1-Aziridineethanol, beta-vinyl-", leading to a broad spectrum of products.
Heteroatom-based nucleophiles , such as amines, alcohols, and thiols, readily open the aziridine ring to form the corresponding β-amino alcohols, β-amino ethers, and β-amino thioethers. acs.org The regioselectivity of these reactions is often high, with the nucleophile typically attacking the less sterically hindered carbon atom. nih.gov For instance, thiols are known to open aziridine rings with high regioselectivity. nih.gov
Carbon-based nucleophiles , including organometallic reagents (like Grignard reagents and organocuprates), enolates, and electron-rich aromatic compounds, can also be used to form new carbon-carbon bonds. acs.orgmdpi.com The reaction with these nucleophiles can sometimes be less regioselective than with heteroatom nucleophiles, and the outcome can be highly dependent on the specific reagent and reaction conditions. clockss.org
| Nucleophile Type | Examples | Typical Products |
| Heteroatom-based | Amines, Alcohols, Thiols acs.org | β-Functionalized alkylamines acs.org |
| Carbon-based | Organometallic reagents, Enolates, Arenes acs.orgmdpi.com | Amines with new C-C bonds |
Electrophilic Activation and Ring Opening
The aziridine ring of "1-Aziridineethanol, beta-vinyl-" can be activated by electrophiles, facilitating its ring-opening. This activation typically involves the coordination of a Lewis acid or a proton to the nitrogen atom, which increases the electrophilicity of the ring carbons. scilit.com This makes the aziridine more susceptible to attack by even weak nucleophiles.
In the presence of an electrophile, the vinyl group can also participate in the reaction. For example, intramolecular cyclization could occur where the hydroxyl group attacks the activated vinyl moiety, or intermolecular reactions with other nucleophiles could be favored. The specific outcome would depend on the nature of the electrophile, the nucleophile, and the reaction conditions. The presence of the vinyl group allows for the possibility of [3+2] cycloaddition reactions with 1,3-dipolar compounds. nih.gov
Metal-Catalyzed Ring Opening Processes
Transition metal catalysts have emerged as powerful tools for the regioselective and stereoselective ring-opening of aziridines. mdpi.comscilit.com Various metals, including palladium, rhodium, copper, and nickel, have been shown to catalyze these transformations. mdpi.comnih.gov
Palladium catalysts, for instance, are known to catalyze the ring-opening of vinyl aziridines with a variety of nucleophiles, often proceeding with high regioselectivity and stereospecificity. acs.orgmdpi.com These reactions can occur through the formation of a π-allyl palladium intermediate, which is then attacked by the nucleophile. The use of different ligands on the metal center can be used to control the regioselectivity of the nucleophilic attack.
Copper catalysts have also been employed in the isomerization of vinylaziridines to form substituted pyrrolidines. nih.gov These reactions are thought to proceed through a mdpi.comnih.gov-rearrangement mechanism. nih.gov Nickel catalysts have been utilized for the cross-coupling of aziridines with organozinc reagents. mdpi.com The choice of metal catalyst and ligands is crucial for achieving the desired outcome in the ring-opening of "1-Aziridineethanol, beta-vinyl-".
| Metal Catalyst | Typical Reaction | Proposed Intermediate |
| Palladium | Ring-opening cross-coupling acs.orgmdpi.com | π-Allyl palladium complex |
| Copper | Isomerization to pyrrolidines nih.gov | - |
| Nickel | Cross-coupling with organozinc reagents mdpi.com | Azametallacyclobutane mdpi.com |
| Rhodium | Ring expansion scilit.com | - |
| Titanocene | Radical ring-opening mdpi.com | - |
Organocatalytic Approaches to Ring Opening
In addition to transition metal catalysis, organocatalysis has emerged as a powerful strategy for the ring-opening of vinyl aziridines. Organocatalysts, which are small organic molecules, offer the advantages of being metal-free, often less sensitive to air and moisture, and can provide high levels of stereocontrol.
One example involves the use of an organocatalyst to facilitate the vinyl azide-carbonyl [3+2]-cycloaddition, leading to the synthesis of fully decorated N-vinyl-1,2,3-triazoles in good to excellent yields. nih.gov
Reactions Involving the Vinyl Functional Group
The vinyl group of 1-Aziridineethanol, beta-vinyl- is a key site of reactivity, participating in a variety of cycloaddition reactions to form diverse heterocyclic structures.
Cycloaddition Chemistry (e.g., [3+2], [4+3] processes)
Visible-light-induced photocatalysis has been employed for the [3+2] dipolar cycloaddition of aziridines with various dipolarophiles. rsc.org This method is rapid and atom-economical, proceeding through the in-situ generation of a reactive ylide via consecutive electron-transfer processes. rsc.org
Palladium catalysis has also been utilized for [3+2] cycloadditions, for example, between vinyl aziridines and indane-1,3-diones to produce spiro-pyrrolidines. researchgate.net Rhodium catalysts have been shown to mediate [3+3] cycloadditions of vinyl aziridines with C,N-cyclic azomethine imines. dntb.gov.ua
Furthermore, vinyldiazo compounds, which share structural similarities with vinyl aziridines, undergo photochemical [3+2]-cycloaddition reactions with nitrile oxides and N,N-cyclic azamethine imines to form various heterocyclic products. nih.gov These reactions highlight the versatility of the vinyl group in cycloaddition chemistry.
| Cycloaddition Type | Catalyst/Conditions | Reactants | Product |
| [3+2] | Visible Light / Organic Photocatalyst | Aziridines and Dipolarophiles | Pyrrolidine (B122466) derivatives |
| [3+2] | Palladium(0) / Phosphine Ligand | Vinyl aziridines and Indane-1,3-diones | Spiro-pyrrolidines |
| [3+3] | Rhodium Catalyst | Vinyl aziridines and C,N-cyclic azomethine imines | Fused tricyclic 1,2,4-hexahydrotriazines |
| [3+2] | Photochemical | Vinyldiazo compounds and Nitrile oxides/Azamethine imines | Various heterocycles |
Cross-Coupling Methodologies
Cross-coupling reactions are powerful tools for carbon-carbon and carbon-heteroatom bond formation. In the context of aziridines, these reactions often involve the ring-opening of the strained three-membered ring. For vinyl aziridines, the presence of the olefinic moiety introduces additional layers of complexity and reactivity. The development of these methodologies often relies on transition metal catalysis, with palladium, nickel, and copper being the most prominent.
Nickel-catalyzed reductive cross-coupling reactions have been effectively used to couple aziridines with other electrophiles. For instance, a method for the reductive cross-coupling of aziridines with allylic chlorides has been developed using manganese as a reducing agent, providing a route to β-allyl-substituted arylethylamines. researchgate.netnih.gov Similarly, a stereoconvergent, nickel-catalyzed reductive cross-coupling of styrenyl aziridines with aryl iodides has been reported. researchgate.net These reactions highlight the ability of nickel to engage in catalytic cycles involving open-shell species, which is advantageous for activating C(sp³)-hybridized substrates. chemrxiv.org The choice of ligand is crucial, with bipyridine and bioxazoline ligands often employed to control reactivity and enantioselectivity. researchgate.netchemrxiv.org
Palladium catalysis has also been instrumental in the cross-coupling of aziridines. A mild, palladium-catalyzed cross-coupling of N-sulfonylaziridines with arylboronic acids has been shown to be highly regioselective. researchgate.net The use of a sterically demanding triarylphosphine ligand and a phenol (B47542) additive were critical for the success of this transformation. researchgate.net Furthermore, palladium-catalyzed domino annulations have been developed where aziridine can act as a vinylidene unit through the cleavage of both C-N bonds. rsc.org The Suzuki cross-coupling, a staple in organic synthesis, has also been extended to aziridine-related structures, such as the coupling of N'-tosyl arylhydrazines with organoboron reagents. nih.govthieme-connect.de
Copper-catalyzed cross-coupling reactions offer a complementary approach. nih.gov For example, copper has been used to catalyze the cross-coupling of vinylsilanes with benzylic electrophiles nih.gov and the silylation of vinyliodonium salts. organic-chemistry.org These methods showcase copper's utility in forming C-C bonds under various conditions.
For a molecule like 1-Aziridineethanol, beta-vinyl- , these methodologies present several possibilities. The N-(2-hydroxyethyl) group could act as a chelating ligand, potentially influencing the regioselectivity of the ring-opening by coordinating to the metal center. This chelation could favor the cleavage of the C2-N bond. The vinyl group could participate directly in the coupling or be a spectator, depending on the reaction conditions. The hydroxyl group itself could be a site for side reactions, such as O-arylation, or it could be protected prior to the cross-coupling reaction.
Below is a table summarizing representative cross-coupling reactions of related aziridine systems.
| Catalyst/Reagents | Aziridine Substrate | Coupling Partner | Product Type | Reference |
| Ni(COD)₂ / Ligand, Mn | Styrenyl Aziridine | Allylic Chloride | β-Allyl-substituted Arylethylamine | researchgate.netnih.gov |
| Pd(OAc)₂ / Ligand, Base | N-Sulfonylaziridine | Arylboronic Acid | Ring-opened Arylated Amine | researchgate.net |
| CuCl | 1H-Indazole | Diaryliodonium Salt | N-Arylated Indazole | rsc.org |
Rearrangement Reactions and Olefin Metathesis
Rearrangement reactions of aziridines can lead to a variety of synthetically useful products, often driven by the release of ring strain. Nickel-catalyzed rearrangements of vinyl aziridines have been shown to be highly dependent on the N-substituent. nih.gov For example, N-acyl and N-alkoxycarbonyl vinyl aziridines tend to isomerize to 5-vinyl-2-oxazolines, while N-trityl vinyl aziridines yield α,β-unsaturated imines. nih.gov The Claisen rearrangement, a beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement, is another powerful transformation for vinyl-containing systems, typically involving allyl vinyl ethers that rearrange to γ,δ-unsaturated carbonyls. wikipedia.orgyoutube.comorganic-chemistry.orglibretexts.org While not a direct reaction of 1-Aziridineethanol, beta-vinyl- , the principles of this rearrangement are relevant for potential derivatives.
Olefin metathesis is a versatile method for the formation of new carbon-carbon double bonds. organic-chemistry.org The two main types are Ring-Closing Metathesis (RCM) and Cross-Metathesis (CM). beilstein-journals.org
Ring-Closing Metathesis (RCM): This intramolecular reaction is used to synthesize cyclic compounds. organic-chemistry.orgnih.gov For 1-Aziridineethanol, beta-vinyl- , if an additional olefin were introduced into the N-(2-hydroxyethyl) side chain (for example, by allylation of the hydroxyl group), RCM could be employed to form nitrogen- and oxygen-containing heterocyclic systems. The success of RCM can be influenced by the choice of catalyst (e.g., Grubbs or Hoveyda-Grubbs catalysts) and the propensity of nitrogen-containing substrates to deactivate the catalyst. beilstein-journals.orgpsu.edunih.gov
Cross-Metathesis (CM): This intermolecular reaction couples two different olefins. beilstein-journals.orgbeilstein-archives.org1-Aziridineethanol, beta-vinyl- could undergo CM with various olefinic partners at its vinyl group. This would allow for the introduction of a wide range of functional groups. However, alkenes with N-heteroaromatic groups are known to be challenging substrates in CM due to catalyst deactivation. beilstein-journals.org The hydroxyl group in 1-Aziridineethanol, beta-vinyl- might also coordinate to the ruthenium catalyst, potentially influencing the reaction's efficiency.
The table below provides examples of these transformations on related substrates.
| Reaction Type | Substrate Type | Catalyst | Product Type | Reference |
| Rearrangement | N-Benzoyl vinylaziridine | Ni(COD)₂ / IPr | 5-Vinyl-2-oxazoline | nih.gov |
| RCM | Diene with N-heterocycle | Grubbs II | Quinolizinium Salt | nih.gov |
| CM | Alkene with N-heterocycle | Grubbs II | Functionalized Alkene | beilstein-journals.org |
| Aza-Claisen Rearrangement | N-Allyl aniline (B41778) derivative | Thermal/Lewis Acid | ortho-Alkylated Aniline | rsc.org |
Radical Mediated Transformations
Radical reactions offer unique pathways for the functionalization of complex molecules. The generation of N-aziridinyl radicals under mild photochemical conditions has been reported. nih.gov These radicals can then add to olefins, such as styrenes, in the presence of oxygen to yield 1,2-hydroxyaziridination products. nih.gov This demonstrates a method for transferring an intact aziridine ring via a radical mechanism.
For 1-Aziridineethanol, beta-vinyl- , several radical-mediated transformations can be envisioned:
Radical Addition to the Vinyl Group: A radical species could be added to the β-carbon of the vinyl group. The resulting carbon-centered radical at the α-position could then be trapped or participate in further reactions. Photocatalysis could be a suitable method to initiate such a process. researchgate.netmdpi.comproquest.com
Radical Cyclization: If a radical can be generated elsewhere in the molecule, for example on the N-ethyl chain, intramolecular cyclization onto the vinyl group could occur. Vinyl radical cyclizations are known to proceed via either 5-exo or 6-endo pathways, depending on the specific substrate and conditions. nih.gov
Aziridine Ring Opening: While less common than ionic ring-opening, radical-mediated opening of the aziridine ring could potentially be triggered, leading to β-amino radical species.
The table below summarizes some relevant radical-mediated transformations.
| Reaction Type | Substrate | Key Reagents/Conditions | Product | Reference |
| Radical Addition | N-Pyridinium Aziridine, Styrene | Ir(ppy)₃, Blue LED, O₂ | 1,2-Hydroxyaziridination Product | nih.gov |
| Radical Cyclization | N-Allyl-7-bromo-hexahydroindolinone | Bu₃SnH, AIBN | 6-endo Cyclization Product | nih.gov |
| Photocatalytic Perfluoroalkylation | Pyridine N-oxide | Rose Bengal, Rf-I | C2-Perfluoroalkylated Pyridine | mdpi.com |
Interplay between Aziridine Ring and Vinyl/Ethanol Moieties
The presence of three distinct functional groups—the aziridine ring, the vinyl group, and the primary alcohol—within 1-Aziridineethanol, beta-vinyl- allows for a rich and complex reactivity profile. The interplay between these groups can be harnessed to design cascade reactions and to achieve selective functionalization.
Cascade and Tandem Reaction Sequences
Cascade or tandem reactions, where multiple bond-forming events occur in a single operation, are highly efficient synthetic strategies. For 1-Aziridineethanol, beta-vinyl- , such sequences could be initiated by a reaction at one of the functional groups, which then triggers subsequent transformations involving the other parts of the molecule.
One potential cascade could start with the nucleophilic ring-opening of the aziridine. For instance, a tandem ring-opening/closing reaction has been reported for N-Ts aziridines with aryl propargyl alcohols, promoted by a strong base, to yield dihydroxazine derivatives. nih.gov In the case of 1-Aziridineethanol, beta-vinyl- , the intramolecular hydroxyl group could act as the nucleophile, leading to a ring-opening/cyclization cascade to form a morpholine (B109124) derivative. This process would likely be influenced by the stereochemistry of the starting aziridine and the reaction conditions.
Another possibility involves the vinyl group. A palladium-catalyzed three-component reaction of 3-iodochromones, bridged olefins, and aziridine has been described as a [2 + 2 + 1] domino annulation. rsc.org While this example uses aziridine itself as a component, it illustrates the potential for designing multi-component reactions where the vinyl group of 1-Aziridineethanol, beta-vinyl- could act as one of the reacting partners.
The table below illustrates the types of tandem reactions that have been achieved with related systems.
| Initiating Reaction | Substrate(s) | Catalyst/Reagent | Final Product | Reference |
| Aziridine Ring Opening | N-Ts Aziridine, Aryl Propargyl Alcohol | t-BuOK | Dihydroxazine derivative | nih.gov |
| Heck Coupling / C-H Activation | 3-Iodochromone, Bridged Olefin, Aziridine | Pd(OAc)₂ | Chromone-fused Methylenecyclopentane | rsc.org |
| RCM / Aromatization | Diallylamine | Grubbs Catalyst, Cu Catalyst | N-Sulfonyl- or N-Acylpyrrole | organic-chemistry.org |
Chemoselective and Regioselective Functionalization of Polyfunctional Systems
The ability to selectively modify one functional group in the presence of others is a cornerstone of modern organic synthesis. 1-Aziridineethanol, beta-vinyl- presents a significant challenge and opportunity in this regard.
Chemoselectivity refers to the preferential reaction of one functional group over another. For example:
Oxidation: The primary alcohol could be selectively oxidized to an aldehyde or carboxylic acid without affecting the aziridine or vinyl groups, using mild and selective oxidizing agents.
Protection: The hydroxyl group could be selectively protected (e.g., as a silyl (B83357) ether) to allow for subsequent reactions at the aziridine or vinyl group.
Addition to Vinyl Group: Reactions like hydroboration-oxidation could selectively functionalize the vinyl group, converting it to a primary alcohol, while leaving the aziridine and the original hydroxyl group intact (assuming the latter is protected).
Regioselectivity is crucial in reactions involving the aziridine ring. The ring-opening of 2-substituted aziridines can occur at either the C2 or C3 position. nih.govclockss.org The outcome is influenced by several factors:
N-Activating Group: The N-(2-hydroxyethyl) group is not a strong electron-withdrawing group, so the aziridine is not highly activated.
Nucleophile: Hard nucleophiles tend to attack the less sterically hindered C3 position, while softer nucleophiles might favor attack at the C2 position, especially if it is electronically activated by the vinyl group.
Solvent and Catalyst: The choice of solvent can influence regioselectivity through hydrogen bonding and stabilization of transition states. rsc.org Lewis or Brønsted acid catalysts can activate the aziridine, and the regioselectivity of the subsequent nucleophilic attack will depend on the balance between electronic and steric effects. frontiersin.org For 1-Aziridineethanol, beta-vinyl- , the vinyl group would likely favor nucleophilic attack at the C2 position due to stabilization of a potential positive charge buildup in the transition state.
The following table presents examples of selective functionalizations in related systems.
| Reaction Type | Substrate | Reagents | Selectivity | Product | Reference |
| Ring Opening | Activated Aziridine-2-carboxylate | [¹⁸F]Fluoride | Regioselective at C2 | α-[¹⁸F]Fluoro-β-alanine | nih.gov |
| Ring Opening | N-Diphenylphosphinyl Vinyl Aziridine | Me₂CuLi | Regioselective (SN2') | 1,3-Disubstituted Allylamine | beilstein-journals.org |
| Ring Opening | Aziridine | Amines, CS₂, Solvent | Solvent-controlled C2/C3 Regioselectivity | 2-Aminoethyl Dithiocarbamate | rsc.org |
| Cross-Coupling | 1H-Indazole | Diaryliodonium Salt, CuCl | N2-Regioselective | 2-Aryl-2H-indazole | rsc.org |
Stereochemistry and Asymmetric Catalysis
Enantioselective Synthesis and Deracemization Strategies
The creation of enantiomerically pure β-vinyl-1-aziridineethanol is a fundamental challenge for its application in stereoselective synthesis. Enantioselective synthesis aims to produce a single enantiomer from achiral or racemic starting materials, while deracemization strategies focus on converting a racemic mixture into a single enantiomer.
One prominent method for the enantioselective synthesis of chiral vinyl aziridines involves the use of chiral auxiliaries. For instance, the Aggarwal chiral auxiliary, derived from limonene, can be employed in the synthesis of chiral vinyl aziridines from sulfonamide imines. nih.gov This approach provides the desired aziridine (B145994) precursors in a single step with generally high yields and good to excellent diastereoselectivity. nih.gov For example, the reaction of imines with a chiral sulfide (B99878) in the presence of a base can lead to the formation of vinyl aziridines with high enantiomeric excess (ee).
Another powerful technique is the organocatalytic asymmetric aziridination. The imino Corey-Chaykovsky reaction, utilizing a chiral sulfide organocatalyst, has been shown to produce diaryl aziridines with excellent enantioselectivity (95–98% ee). rsc.org While not directly applied to β-vinyl-1-aziridineethanol in the reviewed literature, this methodology represents a viable strategy for its enantioselective synthesis.
Deracemization, the conversion of a racemic mixture into a single enantiomer, can be achieved through various kinetic resolution processes. In a dynamic kinetic resolution, the rapidly racemizing enantiomers of the starting material are converted into a single enantiomer of the product.
Diastereoselective Control in Transformations
Once a chiral center is established, controlling the stereochemical outcome of subsequent reactions at other sites within the molecule is crucial. This diastereoselective control is vital for the synthesis of complex molecules with multiple stereocenters.
In the context of vinyl aziridines, diastereoselectivity is often observed in ring-opening and ring-expansion reactions. For example, the treatment of imines with specific nucleophiles can lead to the formation of vinyl aziridines with a preference for a particular diastereomer. nih.gov The cis/trans ratio of the resulting aziridine products can range from 6:1 to over 20:1, demonstrating a high level of diastereocontrol. nih.gov Specifically, bis-aryl vinyl aziridines have been obtained as a single trans-isomer (dr >20:1), while cyclohexyl-substituted aziridines showed slightly lower but still significant diastereoselectivity (dr = 6:1–11:1). nih.gov
The stereochemistry of the starting vinyl aziridine can dictate the stereochemistry of the product in subsequent transformations. For instance, chiral cis-vinyl aziridines can stereospecifically yield trans-fused 3-pyrroline (B95000) products upon ring expansion. nih.gov This highlights the profound influence of the initial stereocenter on the formation of new stereocenters.
Chirality Transfer in Aziridine Ring-Opening and Rearrangement Reactions
A key feature of chiral aziridines is their ability to transfer their stereochemical information to the products of ring-opening and rearrangement reactions. This chirality transfer is a powerful tool in asymmetric synthesis, allowing for the creation of new stereocenters with predictable configurations.
The ring expansion of chiral vinyl aziridines to 3-pyrrolines catalyzed by copper(II) hexafluoroacetylacetonate (Cu(hfacac)₂) demonstrates excellent chirality transfer. nih.gov This process allows for the controlled synthesis of either 2,5-cis or 2,5-trans-3-pyrroline products depending on the geometry of the starting aziridine. nih.gov The stereospecific nature of this reaction underscores its utility in synthesizing complex pyrrolidine-containing molecules. nih.gov
Palladium-catalyzed reactions of vinyl aziridines also exhibit chirality transfer. In these reactions, a π-allylpalladium complex is often formed as an intermediate. The stereochemical information from the aziridine can be retained in this intermediate and subsequently transferred to the final product.
Dynamic Kinetic Asymmetric Transformations (DYKAT)
Dynamic kinetic asymmetric transformation (DYKAT) is a powerful strategy that combines the concepts of dynamic kinetic resolution with an asymmetric transformation. In a DYKAT process, a racemic starting material undergoes rapid in-situ racemization between its enantiomers, while one enantiomer is selectively converted into a single enantiomeric product by a chiral catalyst. This allows for the theoretical conversion of 100% of the racemic starting material into a single product enantiomer.
The use of racemic vinylaziridines in palladium-catalyzed DYKAT has been successfully demonstrated. nih.gov For instance, in the addition of vinylaziridines to isocyanates, a chiral ligand in conjunction with a palladium catalyst can effectively discriminate between the rapidly equilibrating π-allylpalladium intermediates, leading to high enantiomeric excesses in the product. nih.gov The choice of chiral ligand and the presence of a co-catalyst, such as an acid with a specific pKa, are crucial for achieving high enantioselectivity. nih.gov
DYKAT has also been applied to the allylic amination and acyl migration of vinyl aziridines. nih.gov These transformations proceed through dynamic π-allylpalladium intermediates, with the chiral catalyst directing the reaction to favor the formation of one enantiomer of the product. nih.gov This approach has proven effective for a range of N-substituted vinyl aziridines, including N-benzyl and N-aryl derivatives. nih.gov
Computational Chemistry and Theoretical Insights
Quantum Mechanical Investigations of Reaction Mechanisms (e.g., DFT studies)
Density Functional Theory (DFT) has emerged as a cornerstone in the computational investigation of reaction mechanisms involving vinyl aziridines. These studies provide invaluable insights into the energetic landscapes of various reaction pathways, including cycloadditions, rearrangements, and ring-opening reactions. For vinyl aziridines, a key area of investigation is the thermal and metal-catalyzed transformations.
Theoretical calculations have been instrumental in elucidating the mechanisms of ring expansion reactions. For instance, the thermal isomerization of 2-vinylaziridines can proceed through different pathways, and DFT studies help to determine the most favorable route by calculating the activation energies for each step. The rate of these isomerizations is highly dependent on the substitution pattern around the aziridine (B145994) ring and the vinyl group. Eyring plots derived from computational studies can reveal the enthalpic and entropic barriers of these reactions.
Furthermore, DFT calculations have been employed to understand the decomposition of related vinyl azides, which can lead to the formation of azirines—precursors to various nitrogen-containing heterocycles. These studies show that the decomposition can proceed through different pathways depending on the conformation of the vinyl azide (B81097), leading to various reactive intermediates. nih.gov The insights gained from these related systems can be extrapolated to understand the potential decomposition pathways of 1-Aziridineethanol, beta-vinyl-.
A plausible reaction mechanism for the ring-opening of a substituted aziridine involves the formation of an aziridinium (B1262131) ion, which is then attacked by a nucleophile. Computational studies can model the transition state of this nucleophilic attack, providing information on the geometry and energy of this critical point in the reaction.
Prediction and Rationalization of Regioselectivity and Stereospecificity
A significant challenge and opportunity in the chemistry of 1-Aziridineethanol, beta-vinyl- is controlling the regioselectivity and stereospecificity of its reactions. Computational models have proven to be highly effective in predicting and explaining the outcomes of these selective transformations.
For instance, in the ring-opening reactions of unsymmetrically substituted aziridines, the nucleophile can attack at different carbon atoms of the ring. DFT calculations can determine the activation energy for each possible attack, thereby predicting the major regioisomer. These calculations often reveal that the regioselectivity is governed by a combination of steric and electronic factors within the transition state. In the case of 1-Aziridineethanol, beta-vinyl-, the presence of the hydroxyl and vinyl groups is expected to significantly influence the regiochemical outcome of ring-opening reactions.
Stereospecificity, the retention or inversion of stereochemistry at a chiral center during a reaction, is another critical aspect that can be rationalized through computational studies. For example, the stereospecific ring expansion of chiral vinyl aziridines to form pyrrolidine (B122466) derivatives has been computationally investigated. These studies can model the transition states for the formation of different stereoisomers and explain why one is favored over the other.
| Reaction Type | Substrate Analogue | Computational Method | Key Finding |
| Ring-Opening | N-sulfonyl-protected 2,3-aziridyl alcohol | DFT | The regiochemical outcome is consistent with a calculated ring-opening transition state stabilized by an unconventional OH···FB hydrogen-bonding interaction. |
| Cycloaddition | Vinyl aziridine and aryne | DFT | The reaction can proceed through a formal [5+2] cycloaddition to form benzazepines, with the mechanism elucidated through calculated free energies. |
| Ring Expansion | Chiral vinyl aziridine | Not Specified | Stereospecific ring expansion to 2,5-cis or 2,5-trans-3-pyrroline products is achievable depending on the starting aziridine geometry. |
Analysis of Electronic Structure and Energetics of Transition States
The heart of understanding a chemical reaction lies in the characterization of its transition state. Computational chemistry provides powerful tools to analyze the electronic structure and energetics of these fleeting molecular arrangements. For reactions involving 1-Aziridineethanol, beta-vinyl-, this analysis is crucial for a complete mechanistic picture.
By calculating the geometry of the transition state, chemists can gain insights into the bonding changes that occur during the reaction. For example, in a ring-opening reaction, the C-N bond of the aziridine ring is partially broken in the transition state. The calculated bond lengths and angles can provide a quantitative measure of the progress of the reaction at the transition state.
The energy of the transition state determines the activation energy of the reaction and, consequently, the reaction rate. DFT calculations can provide accurate estimates of these activation energies, allowing for the comparison of different reaction pathways. Furthermore, analysis of the electronic structure of the transition state, such as the distribution of charges and the nature of the molecular orbitals, can reveal the key electronic factors that stabilize or destabilize it. For instance, the interaction between the orbitals of the incoming nucleophile and the aziridine ring can be visualized and quantified.
| Reaction | System Studied | Computational Level | Calculated Parameter | Value |
| Decomposition of s-cis-vinyl azide | CH2CHN3 | B3LYP/6-311++G(d,p) | Imaginary Frequency of Transition State | 1319i cm⁻¹ |
| Decomposition of s-trans-vinyl azide | CH2CHN3 | B3LYP/6-311++G(d,p) | Imaginary Frequency of Transition State | 1795i cm⁻¹ |
Data adapted from a computational study on the decomposition of vinyl azide, a related structural motif. nih.gov
Elucidation of Reactive Intermediates (e.g., ylides, carbenes)
Many reactions of aziridines proceed through the formation of highly reactive intermediates that are difficult to observe experimentally. Computational chemistry provides a virtual window into the world of these transient species, allowing for their characterization and the elucidation of their role in the reaction mechanism.
Aziridinium ylides are a class of reactive intermediates that can be generated from aziridines. These zwitterionic species can undergo a variety of transformations, including rearrangements and cycloadditions. Computational studies can model the formation of aziridinium ylides from 1-Aziridineethanol, beta-vinyl- and explore their subsequent reaction pathways. The stability and reactivity of these ylides are influenced by the substituents on the aziridine ring, and DFT calculations can quantify these effects.
Carbenes are another class of reactive intermediates that could potentially be involved in the chemistry of vinyl aziridines. While less common, certain reaction conditions could lead to the formation of carbene-like species. Quantum mechanical calculations can be used to investigate the feasibility of carbene formation and to predict their subsequent reactions, such as cyclopropanation or insertion reactions.
The study of related vinyl azides has shown that they can generate a variety of reactive intermediates, including vinyl nitrenes and 2H-azirines, upon thermal or photochemical activation. nih.gov These intermediates are key to the synthesis of various nitrogen-containing heterocycles. Understanding the formation and reactivity of these species provides a valuable framework for predicting the behavior of 1-Aziridineethanol, beta-vinyl- under similar conditions.
Polymerization Chemistry and Advanced Materials
Ring-Opening Polymerization (ROP) of Aziridine (B145994) Derivatives
Ring-opening polymerization (ROP) is a primary method for synthesizing polymers from cyclic monomers like aziridines. rsc.org Aziridines, which are three-membered nitrogen-containing heterocycles, polymerize via either cationic or anionic mechanisms, depending on the substitution at the nitrogen atom. rsc.orgresearchgate.net The choice of polymerization mechanism dictates the resulting polymer architecture, offering routes to either branched or linear polyamines. rsc.orgmpg.de The polymerization of N-substituted aziridines is crucial for creating well-defined polymer structures. nih.govnsf.gov
Anionic Ring-Opening Polymerization (AROP) Mechanisms and Control
Anionic ring-opening polymerization (AROP) of aziridines requires the presence of an electron-withdrawing activating group, typically a sulfonyl group (e.g., tosyl or mesyl), on the nitrogen atom. researchgate.netmpg.de This activation serves three key purposes: it removes the acidic N-H proton that would terminate an anionic chain, it stabilizes the propagating aza-anionic species through charge delocalization, and it increases the monomer's reactivity by making the ring's carbon atoms more electrophilic and susceptible to nucleophilic attack. mpg.de
This method allows for a living/controlled polymerization, which enables the synthesis of linear poly(aziridine)s with predictable molecular weights and narrow molecular weight distributions (low dispersity, Đ < 1.2). acs.orgresearchgate.net The polymerization kinetics are significantly influenced by reaction conditions such as the solvent, temperature, and the nature of the counter-ion. researchgate.netrsc.org For instance, polar aprotic solvents like DMSO and DMF have been shown to accelerate the polymerization rate significantly compared to less polar solvents. researchgate.netrsc.org The living nature of aza-anionic polymerization also allows for the synthesis of block copolymers through sequential monomer addition. researchgate.net
Table 1: Factors Influencing Anionic Ring-Opening Polymerization (AROP) of Activated Aziridines
| Factor | Influence on Polymerization | Key Findings |
|---|---|---|
| Activating Group | Enables AROP by stabilizing the aza-anion. | Sulfonyl groups (tosyl, mesyl) are commonly used to activate the aziridine ring for nucleophilic attack. researchgate.netmpg.de |
| Solvent | Affects polymerization rate and solubility. | Polar solvents like DMSO and DMF lead to faster polymerization rates. researchgate.netrsc.org |
| Temperature | Controls the rate of polymerization. | Increasing the temperature increases the polymerization speed while maintaining the living character of the reaction. researchgate.netrsc.org |
| Counter-ion | Can influence polymerization kinetics. | The effect of counter-ions (Li⁺, Na⁺, K⁺, Cs⁺) is less pronounced than in other AROP systems, allowing for the use of various initiators like BuLi. rsc.org |
Cationic Polymerization of Aziridines
In contrast to AROP, cationic ring-opening polymerization (CROP) is the typical pathway for non-activated aziridines (where the nitrogen bears a hydrogen or an alkyl group). researchgate.netmpg.de Initiation occurs via protonation or alkylation of the aziridine nitrogen by a protic or Lewis acid, creating a reactive cationic species. wikipedia.orglibretexts.org
The propagating chain end is an ammonium (B1175870) cation. However, the secondary amine groups within the growing polymer backbone can act as nucleophiles, attacking the activated monomer or the propagating chain end. This leads to chain transfer reactions, resulting in the formation of highly branched or hyperbranched polymer structures. mpg.densf.gov This lack of control over the macromolecular architecture is a significant drawback compared to the linear, well-defined polymers obtained through the living anionic polymerization of activated aziridines. mpg.de
Copolymerization Strategies with Vinyl or other Unsaturated Monomers
The presence of a vinyl group in 1-Aziridineethanol, beta-vinyl- opens up diverse copolymerization strategies. One approach involves the synthesis of monomers that can undergo orthogonal polymerizations, such as a monomer containing both an activated aziridine for AROP and a styrenic group for radical polymerization. researchgate.net This allows for the creation of polymers with unique architectures.
Another strategy is the competitive copolymerization of two or more different activated aziridine monomers. By carefully selecting monomers with different activating groups, their reactivity ratios can be fine-tuned. acs.orgacs.org This allows for the one-pot synthesis of gradient copolymers with a controlled monomer sequence distribution, ranging from statistical to block-like structures, without the need for sequential monomer addition. acs.orgacs.org
Furthermore, metal-catalyzed polymerizations offer alternative routes. For instance, a palladium-catalyzed chain-growth allylic amination polymerization of N-tosyl vinyl aziridines has been developed, yielding a linear polyamine microstructure that is inaccessible through traditional ROP mechanisms. nih.gov This highlights the potential for transition metal catalysis to control the polymerization of vinyl-substituted aziridines, offering access to novel polymer backbones. nih.gov
Synthesis of Poly(amino alcohol) and Poly(aziridine) Architectures
The ring-opening polymerization of 1-Aziridineethanol, beta-vinyl-, would yield a polymer with a poly(aziridine) backbone, where nitrogen and two carbon atoms alternate in the main chain. mpg.de Each repeating unit would feature a pendant side chain containing both a hydroxyl group (from the ethanol (B145695) moiety) and a vinyl group. This structure classifies the resulting material as a functionalized poly(amino alcohol). nih.govnih.govgoogle.com
The synthesis of poly(amino alcohol)s can be achieved through various polycondensation reactions, often involving multifunctional amine-containing monomers. nih.gov In the case of aziridine-based monomers, the ROP mechanism provides a direct route to these architectures. If the polymerization is conducted on an N-activated version of the monomer, a linear poly(aziridine) derivative is formed. mpg.de Subsequent removal of the activating group would yield a linear polymer with secondary amines in the backbone and pendant hydroxyethyl (B10761427) and vinyl groups. The presence of both amine and alcohol functionalities along the polymer chain is a defining characteristic of poly(amino alcohol)s, which are explored for numerous biomedical applications. nih.govgoogle.com
Post-Polymerization Functionalization via the Vinyl Moiety
The pendant vinyl group in poly(1-aziridineethanol, beta-vinyl-) serves as a versatile handle for post-polymerization modification, allowing for the covalent attachment of various functional molecules. A particularly efficient method for this is the thiol-ene "click" reaction. acs.orgacs.orgresearchgate.net This reaction involves the radical-catalyzed addition of a thiol (R-SH) across the carbon-carbon double bond of the vinyl group. acs.orgresearchgate.net
The thiol-ene reaction is characterized by:
High Efficiency: It proceeds rapidly to high yields, often under mild conditions. acs.org
Orthogonality: The reaction is highly selective and does not interfere with other functional groups present in the polymer, such as the hydroxyl groups or the backbone amines. rsc.org
Versatility: A wide range of thiol-containing molecules can be used, enabling the introduction of diverse functionalities, such as bioactive peptides, fluorescent dyes, or moieties that alter the polymer's solubility and thermal properties. acs.org
This "click" chemistry approach can be initiated by UV light, sometimes without a photoinitiator, or by catalysts. acs.orgacs.org It provides a powerful tool to transform the initial polymer into a more complex, functional material or to create cross-linked networks and hydrogels by using multifunctional thiols. nih.gov
Tailoring Polymer Properties through Monomer Design
The specific structure of the 1-Aziridineethanol, beta-vinyl- monomer is a key determinant of the final polymer's properties, and slight modifications to this structure can lead to significant changes in material behavior. rsc.orgillinois.edu This principle of monomer design allows for the rational creation of polymers with desired characteristics. researchgate.net
Key structural features and their impact include:
The Hydroxyl Group: The ethanol side chain imparts hydrophilicity to the polymer and provides sites for hydrogen bonding. This can influence solubility in aqueous media and affect the material's mechanical properties and interactions with biological systems. nih.gov
The Vinyl Group: As discussed, this group is crucial for post-polymerization functionalization or crosslinking via reactions like thiol-ene chemistry. nih.gov This allows for the tuning of mechanical strength, degradation profiles, and surface properties after the polymer backbone has been formed. nih.govnih.gov
The Aziridine Ring: The choice of activating group on the aziridine nitrogen (e.g., mesyl vs. tosyl) directly impacts monomer reactivity. acs.org This control is essential for designing copolymer microstructures, such as creating gradient or block copolymers by polymerizing mixtures of monomers with different reactivities. acs.orgacs.org This allows for precise control over the sequence distribution and, consequently, the macroscopic properties of the resulting polymer.
By strategically combining these functional elements within the monomer, a high degree of freedom is achieved in designing advanced polymeric materials with tailored performance profiles. acs.orgillinois.edu
Applications in Complex Molecule Synthesis
Building Blocks for β-Functionalized Amines and Amino Alcohols
1-Aziridineethanol, beta-vinyl-, and related vinyl aziridines serve as crucial starting materials for the synthesis of β-functionalized amines and amino alcohols, which are prevalent structural motifs in many biologically active compounds. nih.gov The high ring strain of the aziridine (B145994) moiety facilitates nucleophilic ring-opening reactions, allowing for the introduction of a wide range of functional groups at the β-position to the nitrogen atom. nih.govmdpi.com
The ring-opening of vinyl aziridines can be achieved with various nucleophiles, including carbon, oxygen, nitrogen, and halogen nucleophiles. nih.gov For instance, the reaction of N-pyridinium aziridines with organozinc nucleophiles, catalyzed by nickel, affords a diverse family of β-functionalized phenethylaminopyridinium salts. Subsequent reductive cleavage of the N-N bond provides access to a variety of β-phenethylamines. nih.gov This modular approach allows for the diversification of the nucleophilic module, the amine module, and the olefinic module. nih.gov
Furthermore, the development of methods for the hydrofluorination of aziridines using a latent HF source has provided a practical route to β-fluoroamines, which are important building blocks in medicinal chemistry. organic-chemistry.org This method demonstrates high yields and regio- and diastereoselectivity under mild conditions. organic-chemistry.org
The synthesis of vicinal amino alcohols is another significant application. iwu.edunih.gov Ring-opening of aziridines with pendant silanols offers a unique strategy for the preparation of protected amino alcohols in a single step. nih.gov Additionally, the aminolysis of epoxides, a complementary approach, can yield β-amino alcohols with high selectivity. organic-chemistry.org Photo-induced radical relay methods have also been developed to synthesize functionalized β-amino alcohol derivatives from vinyl ethers and O-acyl hydroxylamines with high regioselectivity. gaylordchemical.com
The table below summarizes some of the methods used for the synthesis of β-functionalized amines and amino alcohols from aziridine precursors.
| Precursor | Reagents/Catalyst | Product | Key Features |
| N-Pyridinium Aziridines | Organozinc nucleophiles, Ni-catalyst | β-Phenethylamines | Modular synthesis, diverse functionalization. nih.gov |
| Aziridines | Benzoyl fluoride, HFIP, Lewis base catalyst | β-Fluoroamines | High yield, regioselective, diastereoselective. organic-chemistry.org |
| Aziridines with Pendant Silanols | BINOL-phosphoric acid or Ph₃C⁺BF₄⁻ | Protected Amino Alcohols | Single-step synthesis. nih.gov |
| Bicyclic Aziridines | Alcohol, Lewis acid | Vicinal Amino Alcohols | Synthesis via an oxazolidinone intermediate. iwu.edu |
| Vinyl Ethers, O-Acyl Hydroxylamines | Iridium catalyst, light | Functionalized β-Amino Alcohols | Highly regioselective, mild conditions. gaylordchemical.com |
Total Synthesis of Natural Products and Bioactive Scaffolds
The utility of vinyl aziridine chemistry is highlighted in the total synthesis of natural products and bioactive scaffolds. The ability to introduce nitrogen functionality with stereocontrol makes these intermediates particularly valuable. For instance, the ring opening of aziridines with pendant silanols has been successfully applied to the facile preparations of the natural products (±)-Clavaminol H and (±)-dihydrosphingosine. nih.gov These syntheses demonstrate the practical application of the developed methodologies in constructing complex and biologically relevant molecules. The strategic use of aziridine ring-opening reactions allows for the efficient installation of key stereocenters and functional groups found in these natural products.
Future Directions and Emerging Research Avenues
Development of Sustainable and Environmentally Benign Methodologies
The development of green and sustainable synthetic routes is a paramount goal in modern chemistry. For the synthesis of vinyl aziridines, researchers are exploring environmentally benign solvents and catalyst-free methods to minimize waste and environmental impact.
A notable advancement is the use of cyclopentyl methyl ether (CPME) as a green solvent in a mixed flow-batch approach for the synthesis of functionalized NH-aziridines from vinyl azides. nih.govresearchgate.net This method not only employs a more environmentally friendly solvent but also enhances safety by utilizing a microfluidic reactor to manage the potentially hazardous reactions of vinyl azides. nih.govresearchgate.net Furthermore, catalyst- and solvent-free reactions activated by high hydrostatic pressure (HHP) are being investigated as a truly green process, offering high yields and producing only non-toxic by-products. researchgate.net The synthesis of vinyl ester resin from biowaste glycerin is another example of creating value from waste streams, contributing to a circular economy. rsc.org
Exploration of New Catalytic Systems for Enhanced Selectivity and Efficiency
The quest for new and improved catalytic systems is a driving force in aziridination reactions. The goal is to achieve high enantioselectivity and efficiency under mild conditions.
Recent breakthroughs include the design of a Ruthenium(CO)salen complex that serves as an efficient catalyst for the asymmetric aziridination of alkenes. rsc.org This catalyst operates under ambient conditions and with low catalyst loadings, making it a more sustainable option. rsc.org Another innovative approach involves the use of a planar chiral rhodium indenyl catalyst, which demonstrates remarkable functional group tolerance and excellent chemoselectivity in the enantioselective aziridination of unactivated alkenes. organic-chemistry.org Lewis acid-catalyzed reactions of α-imino esters with aryldiazomethanes, using catalysts like Yb(OTf)3, have been shown to selectively produce cis-aziridine-2-carboxylates while avoiding common byproducts. organic-chemistry.org The development of these novel catalytic systems is crucial for the synthesis of optically pure aziridines, which are important intermediates in the production of pharmaceuticals and other fine chemicals. msu.edu
Integration with Flow Chemistry and High-Throughput Screening
The integration of continuous flow chemistry and high-throughput screening (HTS) is revolutionizing the synthesis and evaluation of aziridine (B145994) derivatives. nih.govrsc.orgbmglabtech.com Flow chemistry offers enhanced safety, better control over reaction parameters, and scalability, which is particularly advantageous when dealing with potentially hazardous intermediates like organic azides. nih.govresearchgate.netacs.orgmt.comdurham.ac.ukrsc.org
Flow-based techniques have been successfully employed for the synthesis of alkyl and aryl azides, which can then be used in subsequent reactions, such as the Staudinger aza-Wittig reaction, in a continuous, automated fashion. durham.ac.ukrsc.org This approach minimizes handling of hazardous materials and allows for efficient, telescoped multi-step syntheses. organic-chemistry.org High-throughput screening, on the other hand, enables the rapid testing of large libraries of compounds for specific biological targets, accelerating the drug discovery process. rsc.orgbmglabtech.comnih.govyoutube.com The combination of these technologies allows for the rapid synthesis of diverse aziridine libraries and their subsequent evaluation, significantly speeding up the discovery of new bioactive molecules.
Design of Novel Multifunctional Aziridine Architectures for Specific Reactivity
The design of novel aziridine architectures with multiple functional groups is a key area of research aimed at creating versatile building blocks for complex molecule synthesis. These "polyfunctional aziridines" can be used to improve the physical and chemical properties of various materials. polyaziridineglobal.compolyaziridine.compolyaziridine.com
For instance, the palladium-catalyzed dynamic kinetic asymmetric transformation of vinyl aziridines with nitrogen heterocycles provides rapid access to biologically active pyrroles and indoles. nih.gov This method allows for the creation of complex heterocyclic structures from readily available starting materials. Furthermore, the development of difunctional water-based crosslinkers based on polyfunctional aziridines is finding applications in coatings, inks, and adhesives to enhance their properties. pcimag.com The ability to introduce various functional groups onto the aziridine ring opens up possibilities for creating complex macromolecular architectures with applications in materials science and medicine. researchgate.netrsc.org
Advanced Spectroscopic Characterization Techniques for Reaction Monitoring
The use of advanced spectroscopic techniques for real-time reaction monitoring is crucial for understanding reaction mechanisms and optimizing reaction conditions in aziridine synthesis. In-situ spectroscopic methods, such as FTIR and Raman spectroscopy, provide continuous data on the concentrations of reactants, intermediates, and products. mt.com
These techniques are particularly valuable in flow chemistry setups, where they enable precise control over the reaction process. mt.com For example, in-situ FTIR can be used to monitor the formation of organic azides in a continuous flow reactor, ensuring safe and efficient synthesis. mt.com Advanced spectroscopic methods like high-frequency and -field electron paramagnetic resonance (HFEPR) and far-infrared magnetic spectroscopy (FIRMS) are also being employed to provide detailed electronic-structure descriptions of the metal complexes used as catalysts in aziridination reactions. acs.org Furthermore, the development of fluorescent chemosensors based on aziridine ring-opening reactions allows for the sensitive and selective detection of specific analytes. nih.gov
Interactive Data Table: Catalytic Systems for Aziridination
| Catalyst System | Substrate | Key Features | Reference |
| Ru(CO)salen complex | Alkenes | Efficient asymmetric aziridination under ambient conditions with low catalyst loading. | rsc.org |
| Planar chiral rhodium indenyl catalyst | Unactivated alkenes | High functional group tolerance and excellent chemoselectivity. | organic-chemistry.org |
| Yb(OTf)3 | α-imino esters and aryldiazomethanes | Selective synthesis of cis-aziridine-2-carboxylates, avoiding byproducts. | organic-chemistry.org |
| Palladium complexes | Vinyl aziridines and nitrogen heterocycles | Dynamic kinetic asymmetric transformation for the synthesis of bioactive heterocycles. | nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
